![molecular formula C15H19ClN2O3 B1420958 2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 1241340-57-7](/img/structure/B1420958.png)
2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
Overview
Description
2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a useful research compound. Its molecular formula is C15H19ClN2O3 and its molecular weight is 310.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Piperidine derivatives, including the compound , are present in more than twenty classes of pharmaceuticals . They are crucial in drug design due to their structural versatility and biological relevance. This compound could potentially be involved in the synthesis of novel pharmacological agents due to its piperidine moiety, which is a common feature in many therapeutic drugs.
Synthesis of Biologically Active Piperidines
The piperidine ring is a common structure in many biologically active molecules. The compound could be used as a precursor or intermediate in the synthesis of various piperidine derivatives, which are explored for their potential as new drugs .
Anticancer Research
Compounds with a piperidine structure have been studied for their anticancer properties. The compound may be researched for its efficacy in inhibiting cancer cell growth or for its potential use in targeted cancer therapies .
Antimicrobial and Antifungal Applications
Piperidine derivatives are known to exhibit antimicrobial and antifungal activities. This compound could be part of studies aiming to develop new antimicrobial agents to combat resistant strains of bacteria and fungi .
Neuropharmacology
Given the importance of piperidine derivatives in neuropharmacology, this compound might be used in the development of treatments for neurological disorders, such as Alzheimer’s disease, due to its potential to cross the blood-brain barrier .
Analgesic and Anti-inflammatory Research
The piperidine moiety is often found in compounds with analgesic and anti-inflammatory properties. Research into this compound could lead to the development of new pain relief medications or anti-inflammatory drugs .
properties
IUPAC Name |
2-methyl-6-(piperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-9-15(19)17-12-8-11(2-3-13(12)20-9)14(18)10-4-6-16-7-5-10;/h2-3,8-10,16H,4-7H2,1H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIMZVHVAHPDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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